Ketotifen fumarate
Overview
Description
Ketotifen is a benzocycloheptathiophene derivative with potent antihistaminic and mast cell stabilizing properties . It is commonly used to treat allergic conditions such as conjunctivitis, asthma, and urticaria (hives) . Ketotifen is available in both ophthalmic (eye drops or drug-eluting contact lenses) and oral (tablets or syrup) forms .
Mechanism of Action
Target of Action
Ketotifen fumarate primarily targets the histamine H1 receptors and mast cells . Histamine H1 receptors are found on various cells in the body, such as smooth muscle, endothelium, and nerve cells . Mast cells are a type of white blood cell that plays a crucial role in allergic reactions .
Mode of Action
This compound acts as a non-competitive antagonist of H1 histamine receptors . It prevents the binding of histamine to these receptors, thus reducing the symptoms of histamine-mediated reactions, such as itching, sneezing, wheezing, and swelling . As a mast cell stabilizer, it inhibits the release of allergic and inflammatory mediators such as histamine and leukotrienes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine pathway . By blocking the H1 histamine receptors, this compound prevents histamine from exerting its effects, thereby mitigating allergic reactions . Additionally, it also functions as a leukotriene antagonist, which blocks inflammation-causing chemicals known as leukotrienes .
Pharmacokinetics
This compound exhibits a bioavailability of 60% . It undergoes metabolism in the liver and has an elimination half-life of approximately 12 hours . It shows several limitations, including high-first pass metabolism, poor oral bioavailability (50%), and short half-life of 3 hours .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of neuroendocrine differentiation , reduction of cell viability , and reversal of the lineage switch via targeting the IL-6/STAT3 pathway . It effectively reduces respiratory symptoms and the need for concomitant antiasthmatic drugs in about 70% of patients with mild to moderate bronchial asthma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the formulation of the drug can affect its release and absorption. A study showed that a transdermal this compound-loaded cubosome-laden gel sustained the release of the drug for effective treatment of chronic asthma . This suggests that the drug delivery system can significantly impact the drug’s action and efficacy.
Biochemical Analysis
Biochemical Properties
Ketotifen Fumarate is a benzocycloheptathiophene derivative with potent antihistaminic and mast cell stabilizing properties . It has a similar structure to some other first-generation antihistamines such as cyproheptadine and azatadine .
Cellular Effects
This compound acts by blocking the H1 histamine receptors, which are found on various cells in the body, such as smooth muscle, endothelium, and nerve cells . Thus, this compound prevents the binding of histamine to these receptors and reduces the symptoms of histamine-mediated reactions, such as itching, sneezing, wheezing, and swelling . It also prevents the release of histamine and other inflammatory substances from immune cells called mast cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the H1 histamine receptors, preventing the binding of histamine to these receptors . This action helps reduce symptoms of conditions (including allergic conditions) by blocking the activation of these cells .
Temporal Effects in Laboratory Settings
In an environmental setting, this compound 0.025% ophthalmic solution was well tolerated and effective in reducing the signs and symptoms of Seasonal Allergic Conjunctivitis (SAC), and in preventing their recurrence . This compound consistently showed the best efficacy in comparison with both placebo and levocabastine .
Dosage Effects in Animal Models
The pharmacokinetic parameters in the rat model showed 6.9-fold higher bioavailability with cubosomal gel compared to control gel . This study demonstrated the potential of cubosomes for effective transdermal delivery of this compound to replace oral tablet dosage forms .
Metabolic Pathways
The main metabolite of this compound is the N-glucuronide, comprising roughly 50% of urinary drug product . The N-demethylated nor-ketotifen and the 10-hydroxyl derivative comprise 2% and 1%, respectively .
Transport and Distribution
This compound is frequently prescribed in low doses to manage chronic asthma of allergic origin . It shows several limitations, including high-first pass metabolism, poor oral bioavailability (50%), and a short half-life of 3 hours . A novel non-invasive transdermal this compound-loaded cubosome-laden gel was formulated to achieve sustained drug release for effective treatment of asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ketotifen can be synthesized through various methods. One common method involves the reaction of 4-chlorobenzo[b]thiophene with 1-methylpiperidine in the presence of a base to form the intermediate 4-(1-methylpiperidin-4-ylidene)benzo[b]thiophene. This intermediate is then cyclized to form ketotifen .
Industrial Production Methods
In industrial settings, ketotifen fumarate is often produced by dissolving ketotifen in water for injection, adding ethylenediaminetetraacetic acid and glycerin, and adjusting the pH with sodium hydroxide. The solution is then sterilized and filtered before being filled into nasal spray devices .
Chemical Reactions Analysis
Types of Reactions
Ketotifen undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Ketotifen reacts with cerium(IV) sulfate in sulfuric acid medium to form ketotifen sulfoxide.
Reduction: Specific reduction reactions of ketotifen are less documented, but general reduction conditions can be applied.
Substitution: Substitution reactions can occur at the piperidine ring or the thiophene ring under appropriate conditions.
Major Products
Oxidation: Ketotifen sulfoxide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ketotifen has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying antihistaminic and mast cell stabilizing properties.
Biology: Investigated for its effects on mast cell stabilization and histamine receptor blocking.
Medicine: Used in the treatment of allergic conditions, asthma, and mast cell-related disorders.
Industry: Formulated into various pharmaceutical dosage forms, including tablets, syrups, and nasal sprays.
Comparison with Similar Compounds
Ketotifen is structurally similar to other first-generation antihistamines such as cyproheptadine, azatadine, chlorpheniramine, and diphenhydramine . ketotifen’s unique combination of antihistaminic and mast cell stabilizing properties sets it apart . Unlike some other antihistamines, ketotifen also acts as a leukotriene antagonist and a phosphodiesterase inhibitor .
List of Similar Compounds
- Cyproheptadine
- Azatadine
- Chlorpheniramine
- Diphenhydramine
- Pizotifen
Properties
IUPAC Name |
2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19/h2-5,8,11H,6-7,9-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVMWBYGMWKGHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS | |
Record name | KETOTIFEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20556 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019837 | |
Record name | (-)-Ketotifen | |
Source | EPA DSSTox | |
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Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals (from ethyl acetate). (NTP, 1992), Solid | |
Record name | KETOTIFEN | |
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URL | https://cameochemicals.noaa.gov/chemical/20556 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ketotifen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |
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Solubility |
Readily soluble, In water, 15.3 mg/L at 25 °C /Estimated/, 7.87e-03 g/L | |
Record name | Ketotifen | |
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Record name | KETOTIFEN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |
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Record name | Ketotifen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |
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Vapor Pressure |
4.2X10-8 mm Hg at 25 °C /Estimated/ | |
Record name | KETOTIFEN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |
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Mechanism of Action |
The precise mechanism(s) through which ketotifen exerts its therapeutic effects are unclear. Ketotifen is a potent and non-competitive antagonist of H1 histamine receptors, which is likely to be a significant contributor to its anti-allergic activity. In addition, ketotifen stabilizes mast cells and has demonstrated _in vitro_ the ability to inhibit the release of allergic and inflammatory mediators such as histamine, leukotrienes C4 and D4 (i.e. SRS-A), and platelet-activating factor (PAF). Other _in vivo_ observations thought to contribute to ketotifen's efficacy in asthma include the inhibition of various PAF-mediated processes (e.g. airway hyperreactivity, eosinophil and platelet accumulation in the airways), prevention of leukotriene-induced bronchoconstriction, and suppression of eosinophil priming., Ketotifen is a non-bronchodilator antiasthmatic drug which inhibits the effects of certain endogenous substances known to be inflammatory mediators, and thereby exerts antiallergic activity. Ketotifen possesses a powerful and sustained non-competitive histamine (H1) blocking property. Ketotifen's antihistamine (H1) effect seems to be distinct from it antiallergic properties. Properties of ketotifen which may contribute to its antiallergic activity and its ability to affect the underlying pathology of asthma include: In Vivo results: Inhibition of the development of airway hyperreactivity associated with activation of platelets by PAF (Platelet Activating Factor) or caused by neural activation following the use of sympathomimetic drugs or the exposure to allergen; inhibition of PAF-induced accumulation of eosinophils and platelets in the airways; suppression of the priming of eosinophils by human recombinant cytokines and thereby suppression of the influx of eosinophils into inflammatory loci; antagonism of bronchoconstriction due to leukotrienes. In Vitro results: inhibition of the release of allergic mediators such as histamine, leukotrienes C4 and D4 (SRS-A) and PAF. /Ketotifen fumarate (systemic)/ | |
Record name | Ketotifen | |
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Color/Form |
Crystals from ethyl acetate | |
CAS No. |
34580-13-7, 116655-76-6, 34580-14-8 | |
Record name | KETOTIFEN | |
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Record name | KETOTIFEN | |
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Record name | KETOTIFEN | |
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Record name | Ketotifen | |
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URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |
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Melting Point |
304 to 307 °F (NTP, 1992), 152-153 °C, 191 °C (fumarate salt) | |
Record name | KETOTIFEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20556 | |
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Record name | Ketotifen | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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